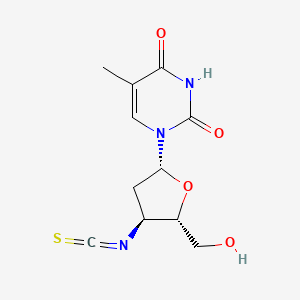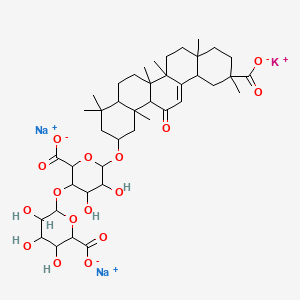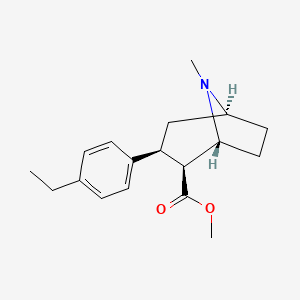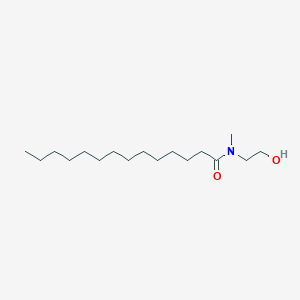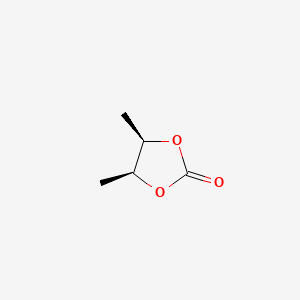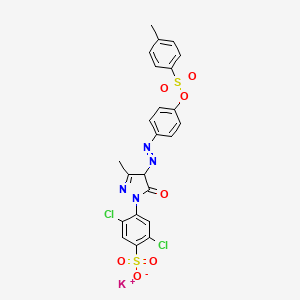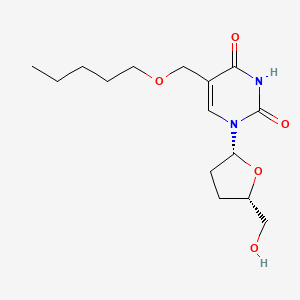
4-Phenyl-2-p-tolyl-1,2,3,4-tetrahydro-benzo(b)thieno(3,2-c)pyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-2-p-tolyl-1,2,3,4-tetrahydro-benzo(b)thieno(3,2-c)pyridine hydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2-p-tolyl-1,2,3,4-tetrahydro-benzo(b)thieno(3,2-c)pyridine hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through crystallization or chromatography to achieve the desired level of purity required for its applications.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-2-p-tolyl-1,2,3,4-tetrahydro-benzo(b)thieno(3,2-c)pyridine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated forms of the compound.
Scientific Research Applications
4-Phenyl-2-p-tolyl-1,2,3,4-tetrahydro-benzo(b)thieno(3,2-c)pyridine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 4-Phenyl-2-p-tolyl-1,2,3,4-tetrahydro-benzo(b)thieno(3,2-c)pyridine hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Phenyl-2-p-tolyl-1,2,3,4-tetrahydro-benzo(b)thieno(3,2-c)pyridine hydrochloride is unique due to its specific ring structure and the presence of both phenyl and tolyl groups. This combination of features gives it distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
70547-13-6 |
|---|---|
Molecular Formula |
C24H22ClNS |
Molecular Weight |
392.0 g/mol |
IUPAC Name |
2-(4-methylphenyl)-4-phenyl-3,4-dihydro-1H-[1]benzothiolo[3,2-c]pyridine;hydrochloride |
InChI |
InChI=1S/C24H21NS.ClH/c1-17-11-13-19(14-12-17)25-15-21(18-7-3-2-4-8-18)24-22(16-25)20-9-5-6-10-23(20)26-24;/h2-14,21H,15-16H2,1H3;1H |
InChI Key |
ZJNJFKFSMZBWPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(C3=C(C2)C4=CC=CC=C4S3)C5=CC=CC=C5.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


